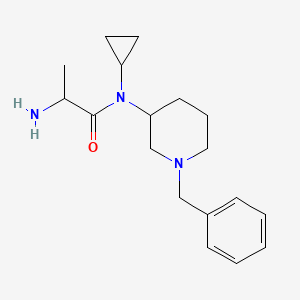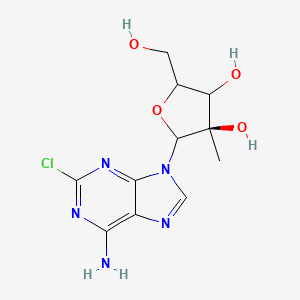
2-Chloro-2'-C-Methyladenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-2’-C-Methyladenosine is a synthetic nucleoside analog that has garnered significant interest in scientific research due to its unique chemical properties and potential applications. This compound is structurally related to adenosine, a naturally occurring nucleoside, but features modifications that enhance its biological activity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2’-C-Methyladenosine typically involves the chlorination of adenosine derivatives followed by methylation. One common method includes the use of 2-chloroadenosine as a starting material, which undergoes a methylation reaction at the 2’-C position. The reaction conditions often involve the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of 2-Chloro-2’-C-Methyladenosine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications for research or pharmaceutical use.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-2’-C-Methyladenosine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, or alkoxides. Reaction conditions typically involve solvents like dimethyl sulfoxide (DMSO) or acetonitrile and may require elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, resulting in derivatives with different functional groups.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the compound.
Hydrolysis: Hydrolysis yields adenosine derivatives and the corresponding sugar moiety.
Aplicaciones Científicas De Investigación
2-Chloro-2’-C-Methyladenosine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes, including signal transduction and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research. It has shown promise in inhibiting the replication of certain viruses and in modulating immune responses.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 2-Chloro-2’-C-Methyladenosine involves its interaction with specific molecular targets, such as adenosine receptors and enzymes involved in nucleic acid metabolism. By binding to these targets, the compound can modulate various biological pathways, including:
Inhibition of Enzymes: It can inhibit enzymes like adenosine deaminase, affecting the metabolism of adenosine and related nucleotides.
Receptor Agonism/Antagonism: It can act as an agonist or antagonist at adenosine receptors, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
2-Chloroadenosine: A closely related compound with similar biological activity but lacking the methyl group at the 2’-C position.
2’-C-Methyladenosine: Another analog that lacks the chlorine atom at the 2-position.
Uniqueness: 2-Chloro-2’-C-Methyladenosine is unique due to the presence of both the chlorine atom and the methyl group, which confer enhanced stability and biological activity compared to its analogs. This dual modification allows for more specific interactions with molecular targets and improved pharmacokinetic properties.
Propiedades
Fórmula molecular |
C11H14ClN5O4 |
|---|---|
Peso molecular |
315.71 g/mol |
Nombre IUPAC |
(3R)-2-(6-amino-2-chloropurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H14ClN5O4/c1-11(20)6(19)4(2-18)21-9(11)17-3-14-5-7(13)15-10(12)16-8(5)17/h3-4,6,9,18-20H,2H2,1H3,(H2,13,15,16)/t4?,6?,9?,11-/m1/s1 |
Clave InChI |
CKNNSJGYKWRNEN-LTXNOJISSA-N |
SMILES isomérico |
C[C@]1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O |
SMILES canónico |
CC1(C(C(OC1N2C=NC3=C(N=C(N=C32)Cl)N)CO)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


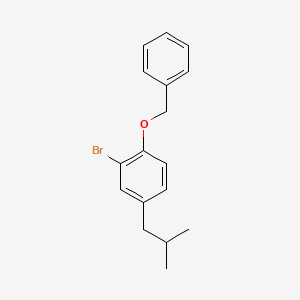
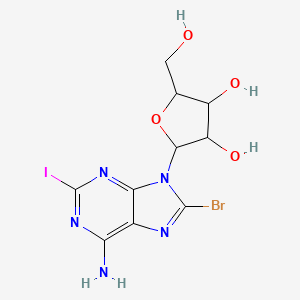
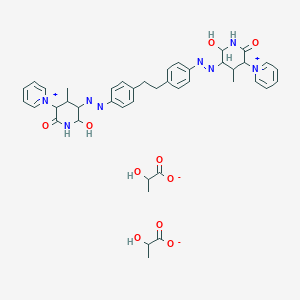
![(2S)-2-[3-(fluoromethyl)azetidin-1-yl]propan-1-ol](/img/structure/B14779531.png)
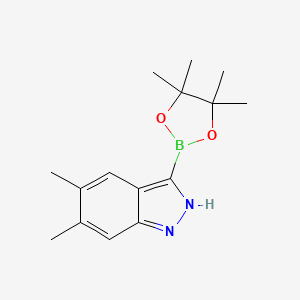
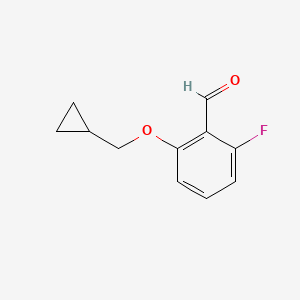
![2-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14779554.png)
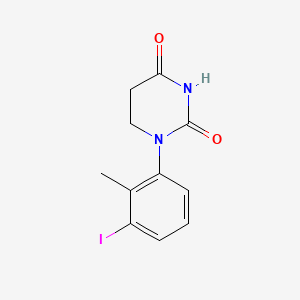


![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylpropanamide](/img/structure/B14779571.png)
![L-Leucine, N-[(1S)-1-(4-bromophenyl)-2,2,2-trifluoroethyl]-4-fluoro-, ethyl ester](/img/structure/B14779575.png)
